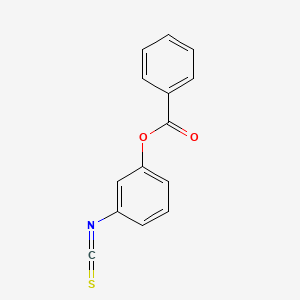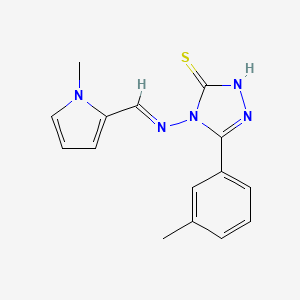
3-Isothiocyanatophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanatophenyl benzoate is an organic compound with the molecular formula C14H9NO2S. It is a derivative of phenyl benzoate, where the phenyl group is substituted with an isothiocyanate group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanatophenyl benzoate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of a solvent such as dimethylbenzene under nitrogen protection and mild conditions . The yields of the products can exceed 90%, making this method efficient and suitable for industrial production .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or carbon disulfide as starting materials. These methods, however, come with challenges such as toxicity and volatility of the reagents. Recent advancements have focused on developing safer and more cost-effective methods, such as the use of phenyl chlorothionoformate with primary amines .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanatophenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .
Major Products Formed
The major products formed from these reactions include thiourea derivatives and other substituted phenyl benzoates, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Isothiocyanatophenyl benzoate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isothiocyanatophenyl benzoate involves its reactivity with nucleophiles, leading to the formation of stable thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules and other substrates .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the benzoate group.
Benzyl Isothiocyanate: Contains a benzyl group instead of a phenyl group.
Allyl Isothiocyanate: Contains an allyl group instead of a phenyl group.
Uniqueness
3-Isothiocyanatophenyl benzoate is unique due to the presence of both the isothiocyanate and benzoate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugate applications .
Properties
CAS No. |
3125-75-5 |
|---|---|
Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(3-isothiocyanatophenyl) benzoate |
InChI |
InChI=1S/C14H9NO2S/c16-14(11-5-2-1-3-6-11)17-13-8-4-7-12(9-13)15-10-18/h1-9H |
InChI Key |
YPRUUTYWPBBBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086048.png)
![(5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086054.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B15086065.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15086073.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B15086075.png)
![4-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B15086081.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15086088.png)

![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15086113.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B15086116.png)
![2-[(2-methoxyethyl)amino]-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086124.png)
![N-(2-chlorobenzyl)-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086137.png)
![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15086148.png)
